molecular formula C31H28N2O8 B2896923 Fmoc-Lys(HOC)-OH CAS No. 1157859-84-1

Fmoc-Lys(HOC)-OH

Cat. No.: B2896923
CAS No.: 1157859-84-1
M. Wt: 556.571
InChI Key: GRHWLFMKMCCQCH-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Lys(HOC)-OH: is a fluorenylmethyloxycarbonyl (Fmoc) protected lysine derivative. It is widely used in peptide synthesis due to its ability to protect the amino group of lysine during the synthesis process. The Fmoc group is removed under mild basic conditions, making it a popular choice for solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(HOC)-OH typically involves the protection of the lysine amino group with the Fmoc group. This is achieved by reacting lysine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or dichloromethane. The product is then purified using techniques such as crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The purification process is also scaled up using industrial chromatography systems .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Lys(HOC)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-Lys(HOC)-OH is extensively used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine: this compound is used in the development of peptide-based vaccines and diagnostic tools. It is also employed in the synthesis of peptide-based drugs for the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials and nanomaterials. It is also used in the development of biosensors and other biotechnological applications .

Mechanism of Action

The mechanism of action of Fmoc-Lys(HOC)-OH involves the protection of the lysine amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by blocking the amino group. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Uniqueness: Fmoc-Lys(HOC)-OH is unique due to the presence of the hydroxyl group in the side chain, which allows for additional functionalization and modification. This makes it a versatile building block in peptide synthesis and other applications .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O8/c34-19-13-12-18-15-24(30(38)41-27(18)16-19)28(35)32-14-6-5-11-26(29(36)37)33-31(39)40-17-25-22-9-3-1-7-20(22)21-8-2-4-10-23(21)25/h1-4,7-10,12-13,15-16,25-26,34H,5-6,11,14,17H2,(H,32,35)(H,33,39)(H,36,37)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHWLFMKMCCQCH-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CC5=C(C=C(C=C5)O)OC4=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CC5=C(C=C(C=C5)O)OC4=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.